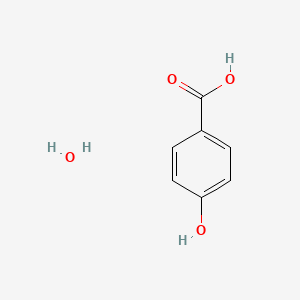

Parahydroxybenzoic acid monohydrate

Description

Contextualization of Hydroxybenzoic Acids in Advanced Chemical Research

Hydroxybenzoic acids, a class of phenolic compounds, are integral to advanced chemical research. These molecules, characterized by a benzene (B151609) ring substituted with both a carboxylic acid and a hydroxyl group, are found in a variety of natural sources and can also be synthesized. nih.govresearchgate.net Their structural diversity, arising from the different possible positions of the hydroxyl group relative to the carboxyl group, gives rise to a range of chemical and physical properties. nih.gov This versatility makes them valuable starting materials and intermediates in the synthesis of more complex molecules, including pharmaceuticals, polymers, and liquid crystals. ijrdt.orgijrdt.org In the realm of materials science, hydroxybenzoic acids are investigated for their potential in creating novel functional materials. Furthermore, their inherent antioxidant and antimicrobial properties make them subjects of intense study in medicinal and materials chemistry. nih.govresearchgate.netnih.gov

Significance of Para-Hydroxybenzoic Acid Monohydrate in Contemporary Chemical Systems and Research

Para-hydroxybenzoic acid (p-HBA), where the hydroxyl group is in the para position (position 4) relative to the carboxyl group, is a particularly significant member of this family. nih.govwikipedia.org Its monohydrate form, where one water molecule is incorporated into the crystal lattice, exhibits distinct properties compared to its anhydrous counterpart. nih.gov This single water molecule can significantly influence the compound's crystal packing, solubility, and even its mechanical properties. nih.gov In contemporary research, the monohydrate is of interest for its role in understanding crystal engineering and the effects of hydration on molecular structure and function. The presence of the water molecule can facilitate different hydrogen bonding networks, leading to unique supramolecular architectures. nih.gov This makes it a valuable model system for studying the impact of solvent molecules within a crystal lattice, a fundamental concept in solid-state chemistry and pharmaceutical science.

Scope and Research Objectives for Parahydroxybenzoic Acid Monohydrate Studies

The study of this compound encompasses a range of research objectives aimed at a comprehensive understanding of its chemical and physical nature. Key areas of investigation include:

Synthesis and Crystallization: Developing and optimizing methods for the selective synthesis of the monohydrate form. This includes exploring various crystallization conditions to control crystal morphology and purity.

Structural Characterization: Detailed analysis of its crystal structure using techniques like X-ray diffraction to elucidate the precise arrangement of molecules and the role of the water of hydration in the crystal packing and hydrogen bonding network. nih.gov

Physicochemical Properties: Thoroughly characterizing its physical and chemical properties, such as solubility, thermal stability, and spectroscopic signatures (IR, NMR, UV-Vis), to establish a comprehensive property profile. nist.govnist.govresearchgate.netchemicalbook.com

Comparative Analysis: Comparing the properties of the monohydrate with the anhydrous form to understand the specific influence of the water molecule on the compound's behavior. nih.gov

Applications in Synthesis: Investigating its utility as a precursor or reactant in the synthesis of other valuable chemical compounds, leveraging its unique structural and reactive characteristics. chemicalbook.com

Interactive Data Tables

Physicochemical Properties of p-Hydroxybenzoic Acid

| Property | Value | Source |

| Melting Point | 213-217 °C | chemicalbook.com |

| Boiling Point | Decomposes | wikipedia.org |

| Water Solubility | 5 g/L (at 20 °C) | chemicalbook.com |

| pKa | 4.48 (at 19 °C) | chemicalbook.com |

| Density | 1.46 g/cm³ | wikipedia.org |

Spectroscopic Data of p-Hydroxybenzoic Acid

| Spectroscopy | Key Features | Source |

| Infrared (IR) | Hydroxyl (-OH) stretch: ~3465 cm⁻¹, Carbonyl (C=O) stretch: ~1673 cm⁻¹ | researchgate.net |

| ¹H NMR | Signals corresponding to the aromatic protons and the hydroxyl and carboxylic acid protons. | chemicalbook.com |

| ¹³C NMR | Signals corresponding to the seven carbon atoms in the molecule. | nih.gov |

| UV-Vis | Absorption bands in the 200-400 mμ region. | nist.gov |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 138. | researchgate.net |

Properties

CAS No. |

26158-92-9 |

|---|---|

Molecular Formula |

C7H8O4 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

4-hydroxybenzoic acid;hydrate |

InChI |

InChI=1S/C7H6O3.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);1H2 |

InChI Key |

UQSQFARUACRWRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Para Hydroxybenzoic Acid and Its Monohydrate

Electrochemical Synthesis Pathways

Electrochemical methods offer a promising alternative to conventional synthesis, providing routes that can be more sustainable and precisely controlled. The Kolbe-Schmitt reaction, a cornerstone in the synthesis of hydroxybenzoic acids, has been a particular focus of electrochemical optimization.

The Kolbe-Schmitt reaction, which traditionally involves the carboxylation of an alkali phenolate (B1203915) with carbon dioxide under pressure and heat, has been significantly refined through electrochemical approaches. sciforum.netgoogle.com This method transforms CO2, a greenhouse gas, into a valuable chemical feedstock for producing hydroxybenzoic acids. sciforum.net Optimization of the reaction involves several key parameters. For instance, using a two-compartment electrochemical cell equipped with a gas diffusion electrode (GDE) can enhance the transfer of CO2. sciforum.net

Yields in the traditional solid-gas phase reaction were often limited to around 50%; however, by conducting the reaction in various inert liquid media, yields have been substantially improved. google.comgoogleapis.com Research has demonstrated that using specific inert solvents can lead to p-HBA yields of 80% or higher. googleapis.com A novel suspension-based carboxylation method, where sodium phenoxide is dispersed in toluene, has achieved a p-HBA molar yield of 92.68% under optimized conditions. nih.gov Furthermore, investigating the reaction in a homogeneous dimethyl sulfoxide (B87167) (DMSO) solution revealed that 4-hydroxybenzoic acid is the primary product, a departure from classical methods that often favor the ortho-isomer, salicylic (B10762653) acid. mdpi.com

Optimization of Kolbe-Schmitt Reaction for p-HBA Synthesis

| Method | Key Parameters | Reported Yield | Source |

|---|---|---|---|

| Traditional Solid-Gas Phase | Powdered potassium phenolate, CO2 pressure, elevated temperature | ~50% | google.com |

| Electrochemical Approach | Two-compartment cell, GDE, 25–60°C, pH 7–13, current density 2–20 mA/cm² | Significantly enhanced yields and selectivity | sciforum.net |

| Inert Liquid Medium | Potassium phenolate, CO2 pressure (7 kg/cm² G), 250°C in NeoSK-1400 | 89.9% | googleapis.com |

| Homogeneous Solution | Potassium phenolate in DMSO, 100°C | Up to 61.6% (with additives) | mdpi.com |

| Suspension-Based Carboxylation | Sodium phenoxide in toluene, 225°C, 30 bar CO2 | 92.68% | nih.gov |

The choice of electrode materials is critical to the efficiency and selectivity of the electrochemical synthesis of p-HBA. sciforum.net For the Kolbe-Schmitt reaction, a common setup involves using conductive carbon paper or graphite (B72142) for the anode and a more noble metal like platinum or gold for the cathode. sciforum.net To further boost reaction efficiency, researchers have explored the use of high-surface-area conductive materials for the anode, such as iridium oxide or doped carbon. sciforum.net In a different approach involving microbial electrolysis cells (MECs) for the biotransformation of p-HBA, bioanodes colonized by specific bacterial genera like Magnetospirillum and Geobacter have been shown to be effective. acs.org

Electrochemical synthesis is inherently aligned with the principles of green chemistry. A significant advantage is the ability to utilize CO2 as a C1 building block, thereby fixing a greenhouse gas into a value-added product. sciforum.net This approach avoids the use of toxic reagents and can be performed under less harsh conditions than traditional methods. sciforum.net Another key sustainability feature is the potential for reagent recycling. An improved Kolbe-Schmitt process that incorporates electrodialysis allows for the complete and economical recycling of alkali metals and their hydroxides, reducing waste and cost. google.com Furthermore, electro-organic synthesis, in general, offers a more sustainable pathway for redox reactions by eliminating the need for stoichiometric oxidizing or reducing agents. researchgate.net

Novel Chemical Synthesis Routes

Beyond electrochemical methods, new chemical synthesis strategies are being developed that offer alternative mechanisms and incorporate green chemistry principles.

A novel acylation-based method has been successfully developed for the synthesis of p-hydroxybenzoic acid. ijrdt.org This process circumvents the traditional carboxylation route and instead relies on the acylation of phenol (B47542). The reaction proceeds in a series of steps, beginning with the reaction of phenol with sodium hydroxide (B78521) to form sodium phenoxide. This intermediate is then reacted with methyl carbamate (B1207046) in the presence of an aluminum chloride (AlCl3) catalyst to form methyl-4-hydroxybenzoate. The final step involves the hydrolysis of this ester to yield p-hydroxybenzoic acid. ijrdt.org This innovative method has been reported to achieve a product yield of approximately 80%. ijrdt.org

The application of green chemistry principles is a major focus in the modern synthesis of p-HBA and its derivatives. chemmethod.com A key area of development is the use of microwave irradiation as an alternative to conventional heating methods like reflux. chemmethod.comchemmethod.com For the synthesis of p-hydroxybenzoic acid hydrazide, microwave-assisted synthesis dramatically reduces reaction times from hours to just a few minutes and increases yields significantly. chemmethod.com For example, a conventional reflux method yielded 65% product in 2 hours, whereas a microwave-assisted method produced a 93% yield in only 3 minutes. chemmethod.comchemmethod.com

Another green approach is the replacement of volatile organic solvents with water. chemmethod.com The use of water as a solvent not only minimizes environmental harm but also simplifies the purification process. chemmethod.comchemmethod.com Biosynthetic routes are also being explored, such as the synthesis of p-HBA from p-cresol (B1678582) using a methylhydroxylase enzyme in an aqueous medium, representing a clean and highly specific reaction pathway. indianchemicalsociety.com

Comparison of Conventional vs. Green Synthesis of p-HBA Hydrazide

| Parameter | Conventional Method (Reflux) | Green Method (Microwave) | Source |

|---|---|---|---|

| Heating Method | Hot plate / Oil bath | Microwave irradiation | chemmethod.comchemmethod.com |

| Solvent | Ethanol (B145695) (25 mL) | None (neat) or Water | chemmethod.comchemmethod.com |

| Reaction Time | 2 hours | 3 minutes | chemmethod.comchemmethod.com |

| Yield | 65% | 93% | chemmethod.comchemmethod.com |

Derivatization from Precursors for Parahydroxybenzoic Acid Hydrazide Derivatives

The synthesis of p-hydroxybenzoic acid hydrazide and its subsequent derivatives is a significant area of organic synthesis, often employing green chemistry principles for improved efficiency and environmental safety. chemmethod.comchemmethod.com A primary method involves the reaction of a p-hydroxybenzoic acid ester, such as ethyl p-hydroxybenzoate, with hydrazine (B178648) hydrate (B1144303). chemmethod.commdpi.com This reaction displaces the ethoxy group of the ester to form the hydrazide.

Microwave-assisted synthesis has emerged as a superior alternative to conventional reflux heating methods for preparing these hydrazides. chemmethod.comchemmethod.com This technique significantly reduces reaction times, increases product yields, and minimizes the use of organic solvents, often allowing for the use of water as a benign solvent. chemmethod.comchemmethod.com For instance, treating ethyl p-hydroxybenzoate with hydrazine hydrate in a lab-made microwave oven can produce the hydrazide derivative in a very short time with a high yield. chemmethod.com One study reported achieving a 93% yield for 4-hydroxybenzohydrazide in just 3 minutes using this method. chemmethod.com

Once the 4-hydroxybenzoic acid hydrazide is formed, it serves as a versatile intermediate for creating a variety of derivatives, including Schiff bases and 1,3,4-oxadiazoles. chemmethod.comchemmethod.com Schiff bases are typically synthesized through the condensation reaction of the hydrazide with various aldehydes or ketones. mdpi.comf1000research.com This reaction can also be accelerated using microwave irradiation, often in an eco-friendly solvent like water, with reactions completing in as little as 10 minutes. chemmethod.com These methods highlight a move towards more efficient, cost-effective, and environmentally friendly chemical processes. chemmethod.comchemmethod.com

Biological Synthesis and Biocatalytic Approaches

Biological methods for producing p-hydroxybenzoic acid are gaining significant interest as they offer sustainable and environmentally friendly alternatives to traditional chemical synthesis, which often relies on harsh conditions like high temperatures and pressures. nih.govgoogle.com These biocatalytic approaches utilize enzymes and engineered microorganisms to convert renewable feedstocks into p-HBA under mild conditions. nih.gov

Enzymatic Pathways for p-Hydroxybenzoic Acid Production

Several enzymatic pathways have been identified and engineered for the biosynthesis of p-HBA from various precursors.

From Chorismate: A common and direct route involves the conversion of chorismate, a key intermediate in the shikimate pathway, to p-HBA. This reaction is catalyzed by the enzyme chorismate pyruvate-lyase (UbiC), primarily from Escherichia coli. ijrdt.orgresearchgate.net

From p-Coumarate: In plants and some microorganisms, p-HBA is synthesized from p-coumarate. The pathway involves the activation of p-coumarate to p-coumaroyl-CoA by 4-hydroxycinnamate:CoA ligase. Subsequently, p-coumaroyl-CoA is oxidized and cleaved into p-hydroxybenzoyl-CoA and acetyl-CoA, a reaction that is then hydrolyzed to yield p-HBA. nih.gov

From Lignin-Derived Aromatics: Enzymes have been employed to convert breakdown products of lignin, such as vanillic acid and syringic acid, into p-HBA. google.com For example, aminodeoxychorismate (ADC) lyase can catalyze the removal of substituents from these aromatic compounds to produce p-HBA. google.com

From 4-Chlorobenzoic Acid (4-CBA): A three-enzyme pathway can be used to dehalogenate 4-CBA to form p-HBA. The process begins with the conversion of 4-CBA to 4-chlorobenzoate-CoA, followed by a dehalogenase that replaces the chlorine atom with a hydroxyl group, and finally, hydrolysis by a thioesterase to release p-HBA. ijrdt.org

Microbial Fermentation Strategies for Yield Optimization

To make microbial production of p-HBA commercially viable, strategies to optimize fermentation are crucial. Engineered strains of Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida are commonly used. nih.govresearchgate.net

A key strategy is the implementation of fed-batch fermentation processes. This technique allows for controlled feeding of substrates like glucose, preventing the accumulation of inhibitory byproducts and maintaining cell viability for prolonged production. ijrdt.orgresearchgate.net In one study, a fed-batch process with an engineered S. cerevisiae strain delivered a final p-HBA titer of 2.9 g/L. researchgate.net

Controlling environmental parameters is also critical. For whole-cell biotransformation of L-tyrosine into p-HBA, adjusting the pH of the buffer to 9.0 was found to significantly improve production, achieving a concentration of 13.6 g/L with a conversion rate of over 98%. nih.gov Optimization of media components, such as carbon and nitrogen sources, using statistical methods like response surface methodology (RSM) can further enhance yields by creating an ideal environment for both microbial growth and product formation. frontiersin.orgnih.gov

Mutagenesis and Enzyme Optimization in Biosynthesis

Genetic engineering plays a pivotal role in enhancing the efficiency of p-HBA biosynthesis by improving enzyme activity and directing metabolic flux towards the desired product.

One successful approach involves mutagenesis to create more robust enzymes. For example, mutants of Gordonia terrae were generated using chemical mutagens to improve the activity and stability of its nitrilase enzyme, which converts p-hydroxybenzonitrile to p-HBA. ijrdt.org The resulting mutant, E9, exhibited a twofold increase in activity and could tolerate higher substrate concentrations, leading to a final p-HBA accumulation of 360 mM with 99% purity in a fed-batch reaction. ijrdt.org

Another critical strategy is to overcome feedback inhibition in metabolic pathways. In many microorganisms, the initial enzymes of the shikimate pathway are inhibited by high concentrations of aromatic amino acids. To counteract this, feedback-insensitive isozymes, such as 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) synthase (encoded by aroG), are overexpressed. ijrdt.orgresearchgate.net This modification increases the total carbon flow directed into the aromatic amino acid biosynthesis pathway, thereby increasing the availability of the precursor chorismate for conversion to p-HBA. ijrdt.org

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route for p-hydroxybenzoic acid depends on a variety of factors, including desired yield, purity requirements, cost, and environmental impact. Both chemical and biological methodologies present distinct advantages and disadvantages.

Efficiency, Selectivity, and Yield Considerations Across Diverse Synthetic Routes

Traditional chemical synthesis, such as the Kolbe-Schmitt reaction, involves the carboxylation of phenolates at high temperatures (140–165 °C) and pressures. nih.govgoogle.com While these methods can achieve high yields, they require significant energy input and often use hazardous reagents. nih.govgoogle.com A novel acylation method using phenol and methyl carbamate has been developed, yielding 91.4% p-HBA after hydrolysis, presenting an alternative to carboxylation. ijrdt.org

In contrast, biocatalytic and fermentation routes operate under mild, aqueous conditions (e.g., 25-40°C and atmospheric pressure), making them more environmentally benign. nih.govijrdt.orggoogle.com However, the titers and yields can be lower than chemical methods and often require extensive optimization of microbial strains and fermentation processes. researchgate.net

The table below provides a comparative overview of various synthetic routes for p-hydroxybenzoic acid, highlighting key performance metrics.

| Synthetic Route | Precursor(s) | Key Catalyst/Microorganism | Conditions | Yield/Titer | Selectivity/Purity | Reference(s) |

| Chemical Synthesis | Phenol, Methyl Carbamate | AlCl₃ | Reflux | 91.4% | Not specified | ijrdt.org |

| Chemical Synthesis | Potassium Phenolate, CO₂ | Aprotic Polar Solvent | 160°C, High Pressure | High Yield | High p-HBA proportion | google.com |

| Biocatalysis | p-Hydroxybenzonitrile | Gordonia terrae (mutant E9) | 40°C, pH 8.0 | 21.6 g/L (360 mM) | 99% Purity | ijrdt.org |

| Whole-Cell Biotransformation | L-Tyrosine | Engineered E. coli | pH 9.0 | 13.6 g/L (>98% conversion) | Negligible intermediates | nih.gov |

| Microbial Fermentation | Glucose | Engineered S. cerevisiae | Fed-batch | 2.9 g/L | Not specified | researchgate.net |

| Microbial Fermentation | Glucose | Engineered P. putida | Fed-batch | 1059.5 mg/L | Not specified | researchgate.net |

Biological routes demonstrate remarkable selectivity. For instance, the whole-cell biotransformation of L-tyrosine to p-HBA using an engineered E. coli achieved over 98% conversion with negligible accumulation of intermediates, which simplifies downstream product purification. nih.gov Similarly, the use of a mutant nitrilase from Gordonia terrae resulted in a product with 99% purity. ijrdt.org While the titers from fermentation of glucose are currently lower than those from biotransformation of direct precursors, ongoing advancements in metabolic engineering and process optimization continue to improve the economic feasibility of producing p-HBA from renewable feedstocks. nih.govresearchgate.net

Environmental and Economic Impact Assessment of Production Methods

The choice of a synthetic route for p-hydroxybenzoic acid has significant environmental and economic repercussions. The trend is shifting from traditional, often harsh, chemical processes to more sustainable and cost-effective alternatives.

Environmental Impact

Biocatalytic and Biomass-Based Methods: These methods are considered the most environmentally friendly.

Reduced Carbon Footprint: The use of feedstocks like methane (B114726), methanol (B129727), and glucose in biocatalytic synthesis offers a lower carbon footprint compared to conventional methods. stanford.edu

Renewable Resources: Synthesis from renewable feedstocks like glucose, L-tyrosine, and oil palm biomass reduces reliance on fossil fuels. nih.govjircas.go.jp Subcritical water extraction of oil palm residues is highlighted as an eco-friendly method as it avoids the use of organic solvents, acids, or alkalis. jircas.go.jp

Kolbe-Schmitt Reaction: The traditional Kolbe-Schmitt process presents several environmental challenges.

Waste Generation: The process is complex and involves multiple steps, often requiring a strong acid to isolate the final product, which generates significant salt waste. google.comepo.org

Harsh Conditions: The reaction typically requires high temperatures and pressures, contributing to its energy intensity. google.comwikipedia.org

Improvements: Innovations like electrodialysis for recycling alkali hydroxides and the use of supercritical CO2 can mitigate some of these negative impacts by reducing waste and potentially lowering energy requirements. researchgate.netgoogle.com

Microwave-Assisted Synthesis: This method offers a greener chemical profile.

Energy Efficiency: By drastically reducing reaction times, microwave synthesis can be more energy-efficient than conventional heating methods. ijprdjournal.com

Reduced Solvent Use: Some microwave-assisted methods can be performed under solvent-free conditions, further decreasing the environmental footprint. researchgate.net

Economic Impact

Biocatalytic Synthesis: The economic viability of biocatalysis is improving.

Feedstock Costs: Utilizing inexpensive feedstocks like methane and methanol can provide a significant cost advantage. stanford.edu

Process Complexity: While the initial investment in genetic engineering and fermentation technology can be high, the potential for high yields and purity can make it economically competitive. The synthesis of p-HBA from glucose, for instance, has been demonstrated under fed-batch fermentor conditions, indicating scalability. nih.gov

Kolbe-Schmitt Reaction: This method has been a long-standing industrial process, but its economic efficiency is challenged by several factors.

High Operating Costs: The need for high temperatures and pressures, along with the costs associated with handling multiple reaction and separation steps, adds to the final product's price. ijrdt.orggoogle.com

Extraction from Biomass: Utilizing agricultural waste streams presents a compelling economic case.

Low-Cost Raw Material: Oil palm residues like fronds and kernel shells are abundant and low-cost, providing an inexpensive source for p-HBA. jircas.go.jp

Value-Added Products: This approach transforms waste into a valuable chemical feedstock, creating a new revenue stream and promoting a circular economy. jircas.go.jp

Data Tables

Table 1: Comparison of Advanced Synthetic Methodologies for p-Hydroxybenzoic Acid

| Methodology | Key Features | Reported Yield/Titer | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Biocatalysis (Engineered E. coli) | Uses glucose as feedstock; overexpression of key enzymes. | 12 g/L | Uses renewable feedstock, milder reaction conditions. | Product toxicity to host cells can limit titer. | ijrdt.orgnih.gov |

| Biocatalysis (Engineered S. cerevisiae) | Uses engineered yeast to accumulate chorismate for p-HBA formation. | 2.9 g/L | Robust organism for industrial fermentation. | Lower reported titer compared to E. coli. | nih.gov |

| Biocatalysis (Enzymatic - Nitrilase) | Whole-cell nitrilase from Gordonia terrae. | 99% purity, 43.2 g L⁻¹ volumetric productivity. | High purity and productivity. | Substrate (p-hydroxybenzonitrile) may be costly. | ijrdt.org |

| Improved Kolbe-Schmitt (Supercritical CO₂) | Uses supercritical CO₂ as reactant and solvent. | Significant increase in yield over gaseous CO₂. | Higher yield, environmentally benign solvent. | Requires high-pressure equipment. | researchgate.net |

| Novel Acylation | Acylation of phenol with methyl carbamate, followed by hydrolysis. | 91.4% | Novel route with high reported yield. | Multi-step process. | ijrdt.org |

| Extraction from Oil Palm Biomass | Subcritical water extraction from kernel shells and fronds. | Kernel shell showed highest yield. | Uses waste biomass, environmentally friendly. | Yield is dependent on biomass part. | jircas.go.jp |

Table 2: Environmental and Economic Impact Assessment

| Production Method | Environmental Impact | Economic Impact | Reference |

|---|---|---|---|

| Biocatalytic Synthesis | Low carbon footprint, uses renewable resources, biodegradable products. | Can use low-cost feedstocks (methane, glucose); initial R&D costs can be high. | stanford.edunih.gov |

| Traditional Kolbe-Schmitt | High energy consumption, waste generation (salts), use of strong acids. | Complex process adds to cost; raw material costs can be high. | google.comepo.org |

| Improved Kolbe-Schmitt | Reduced waste through recycling (electrodialysis), potentially lower energy with supercritical fluids. | Improved economy through recycling of expensive reagents. | researchgate.netgoogle.com |

| Microwave-Assisted Synthesis | More energy-efficient, reduced reaction times, potential for solvent-free reactions. | Faster processing times can increase throughput and lower energy costs. | ijprdjournal.comresearchgate.net |

| Biomass Extraction | Utilizes waste streams, avoids harsh chemicals, promotes circular economy. | Very low raw material cost, adds value to agricultural waste. | jircas.go.jp |

Crystallographic and Solid State Investigations of Parahydroxybenzoic Acid Monohydrate

Crystal Structure Determination and Refinement

The precise three-dimensional arrangement of atoms in parahydroxybenzoic acid monohydrate has been elucidated through rigorous analytical techniques, providing a foundational understanding of its solid-state nature.

The definitive crystal and molecular structure of this compound was determined using single-crystal X-ray diffraction analysis. rsc.org This powerful technique allows for the precise measurement of the diffraction pattern of X-rays passing through a single crystal of the material, which in turn reveals the arrangement of atoms within the crystal lattice.

The analysis confirmed the presence of one molecule of water for every molecule of parahydroxybenzoic acid, consistent with a monohydrate. The structure was solved using Patterson and Fourier methods and subsequently refined using a block-diagonal least-squares method to an R-value of 0.086 for 806 observed reflections, indicating a high degree of accuracy in the determined structure. rsc.org Investigations into related forms, such as the anhydrous polymorphs of p-hydroxybenzoic acid, have also been conducted to understand the broader phase landscape of this compound. nih.gov

The X-ray analysis revealed that this compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as P2₁/a. rsc.org

The fundamental repeating unit of the crystal, known as the unit cell, has the following parameters:

a = 17.79 Å

b = 6.39 Å

c = 6.79 Å

β (beta angle) = 105.6° rsc.org

Within this unit cell, the atomic arrangement is notable for its extensive network of hydrogen bonds. Pairs of parahydroxybenzoic acid molecules are linked together through hydrogen bonds between their carboxylic acid groups (with an O-H···O distance of 2.678 Å) to form dimers. These dimers are then interconnected by the water molecules. The phenolic hydroxyl groups of the acid molecules form hydrogen bonds with the water molecules (with bond lengths of 2.595 Å and 2.823 Å). These hydrogen-bonded chains extend around two-fold screw axes, creating distinct layers of dimers. Finally, these layers are linked together by additional hydrogen bonds between the carbonyl oxygen atoms of the acid and the water molecules (2.823 Å), resulting in a stable, three-dimensional structure. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 17.79 |

| b (Å) | 6.39 |

| c (Å) | 6.79 |

| β (°) | 105.6 |

| Z (Molecules per unit cell) | 4 |

Polymorphism and Solvate Formation Studies

The ability of a compound to crystallize in multiple different forms, known as polymorphism, and to incorporate solvent molecules to form solvates, is a critical area of study. Parahydroxybenzoic acid exhibits such behavior, with the monohydrate being a key solvated form.

Parahydroxybenzoic acid is known to exist in different solid phases. Studies have investigated its phase behavior in various solvents, including water, methanol (B129727), acetonitrile (B52724), acetone, and ethyl acetate (B1210297). nih.govul.ie These investigations have revealed indications of polymorphism, where the anhydrous compound can adopt different crystal lattices depending on the crystallization conditions. nih.govul.ie

The monohydrate is a specific, stable solvate, also known as a pseudopolymorph. Its formation is favored when crystallization occurs from an aqueous solution. The characterization of this hydrate (B1144303) is distinct from the anhydrous polymorphs. The phenomenon of solvatomorphism, or the formation of different solvates, is further highlighted in studies of cocrystals involving 4-hydroxybenzoic acid, where the inclusion of a water molecule into the crystal lattice creates a stable hydrated cocrystal phase. rsc.org

The choice of solvent has a profound impact on which crystal form of parahydroxybenzoic acid is produced. The interaction between the solute (parahydroxybenzoic acid) and the solvent molecules governs the nucleation and growth of the crystals, influencing their final structure, stability, and morphology. When water is used as the solvent, the strong hydrogen bonding interactions between water and the carboxylic acid and phenolic hydroxyl groups of the parahydroxybenzoic acid molecule facilitate the incorporation of water into the crystal lattice, leading to the formation of the stable monohydrate. rsc.org

Thermodynamic analysis of parahydroxybenzoic acid in different solvents shows a correlation between the solubility and the van't Hoff enthalpy of solution, which provides insight into the relative stability of the solid phases in contact with a particular solvent. nih.govul.ie The specific interactions in aqueous solution stabilize the monohydrate form.

Hydrated and anhydrous forms of a compound can often interconvert under specific conditions of temperature and humidity. The transition from a hydrated form to an anhydrous form typically occurs upon heating, as the thermal energy causes the loss of the bound water molecules. This process is known as dehydration.

Crystal Engineering and Supramolecular Assembly

Design Principles for Crystal Packing and Hydrogen Bonding Networks

The deliberate design of molecular solids, a practice known as crystal engineering, relies on the predictable nature of intermolecular interactions to guide the assembly of molecules into a crystalline lattice. For this compound, the primary design principle revolves around the robust and directional nature of hydrogen bonds.

A key feature in the crystal packing of many hydroxybenzoic acid derivatives is the formation of hydrogen-bonded layers. nih.gov In the case of this compound, these layers are further linked by the water molecules, creating a more complex and stable three-dimensional arrangement. nih.gov The predictability of these hydrogen-bonding motifs, such as the common carboxylic acid dimer, allows for a degree of control over the resulting crystal structure. nih.govresearchgate.net The study of related systems, such as cocrystals of hydroxybenzoic acids, further illuminates the principles of supramolecular assembly, where specific hydrogen-bonding patterns are targeted to achieve desired structural outcomes. rsc.orgrsc.org

Role of Intermolecular Interactions in Solid-State Structure and Stability

Key Intermolecular Interactions:

| Interaction Type | Description | Significance in this compound |

| Hydrogen Bonding | Strong, directional interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. | Forms an extensive three-dimensional network involving the carboxylic acid groups, hydroxyl groups, and water molecules, which is the primary determinant of the crystal structure. nih.govnih.govresearchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl rings of adjacent parahydroxybenzoic acid molecules can engage in π-π stacking, contributing to the cohesion of the crystal lattice. wiley-vch.de |

| van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron distribution. | Although individually weak, the cumulative effect of these forces contributes significantly to the overall lattice energy and stability of the crystal. aps.org |

The presence of the water molecule in the monohydrate form is particularly noteworthy. It not only participates in the hydrogen-bonding network but also acts as a space-filler, influencing the separation between layers of parahydroxybenzoic acid molecules. nih.gov This increased separation can facilitate easier slip between layers, which has implications for the material's mechanical properties. nih.gov

The stability of the monohydrate crystal is a delicate balance of these interactions. The formation of the three-dimensional hydrogen-bonding network, which includes the water molecule, increases the lattice energy, leading to a more stable structure compared to the anhydrous form under certain conditions. nih.gov The stability of cocrystals involving hydroxybenzoic acids is also heavily reliant on the formation of robust intermolecular interactions, particularly hydrogen bonds. nih.govnih.gov The specific nature of these interactions can be investigated through techniques like Hirshfeld surface analysis, which helps to quantify the contributions of different types of intermolecular contacts. rsc.org

Co-crystallization Strategies involving 4-Hydroxybenzoic Acid as a Coformer

Co-crystallization is a powerful strategy in crystal engineering to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. 4-Hydroxybenzoic acid (p-hydroxybenzoic acid) is frequently employed as a coformer due to its ability to form robust and predictable hydrogen-bonding interactions.

The primary strategy in co-crystallizing with 4-hydroxybenzoic acid is to exploit the formation of supramolecular synthons. These are structural units formed by intermolecular interactions, most commonly hydrogen bonds. The carboxylic acid and hydroxyl groups of 4-hydroxybenzoic acid are excellent hydrogen bond donors and acceptors, enabling the formation of various synthons with other molecules (coformers).

Common Co-crystallization Approaches:

Solvent Evaporation: This method involves dissolving the active pharmaceutical ingredient (API) and 4-hydroxybenzoic acid in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of co-crystals. mdpi.com

Slurry Method: In this technique, a suspension of the API and coformer is stirred in a small amount of solvent. Over time, the more stable co-crystal phase will form. acs.org

Grinding: Both liquid-assisted and dry grinding can be effective in forming co-crystals by providing the mechanical energy needed to break the initial crystal lattices and form new intermolecular interactions. acs.org

Cooling Crystallization: This method relies on the temperature-dependent solubility of the components. A solution containing the API and 4-hydroxybenzoic acid is cooled, inducing supersaturation and subsequent co-crystallization. mdpi.com

The success of co-crystallization often depends on the relative concentrations of the coformers and the choice of solvent, as these factors can influence the intermolecular interactions and the resulting crystal form. mdpi.com For instance, studies on the co-crystallization of caffeine (B1668208) with p-hydroxybenzoic acid have shown that different stoichiometric ratios can lead to the formation of either single-component crystals or co-crystals with varying stoichiometry. mdpi.com The selection of a coformer is critical, and the positional isomerism of hydroxybenzoic acids (ortho, meta, and para) can significantly impact the outcome of co-crystallization attempts. rsc.org

Nucleation Kinetics and Crystallization Phenomena

Investigation of Metastable Zone Widths and Nucleation Onset

The metastable zone width (MSZW) is a critical parameter in crystallization processes, representing the range of supersaturation where a solution can exist without spontaneous nucleation. mt.comredalyc.org Understanding the MSZW is essential for controlling crystal size distribution and purity.

The MSZW can be determined using the polythermal method, where a solution of a specific concentration is cooled at a constant rate until nucleation is detected. nih.govresearchgate.net The difference between the saturation temperature and the nucleation temperature defines the MSZW.

Factors Influencing the Metastable Zone Width:

| Factor | Effect on MSZW |

| Cooling Rate | An increase in the cooling rate generally leads to a wider MSZW. redalyc.org |

| Initial Concentration | A higher initial concentration (and thus higher supersaturation at a given temperature) typically results in a narrower MSZW. redalyc.org |

| Solvent | The choice of solvent can significantly impact the MSZW by altering the solubility and solute-solvent interactions. whiterose.ac.uk |

| Impurities/Additives | The presence of impurities or tailored additives can either widen or narrow the MSZW by affecting the nucleation kinetics. whiterose.ac.uk |

The onset of nucleation is the point at which the first crystals appear from a supersaturated solution. This can be detected by various in-situ techniques, such as Focused Beam Reflectance Measurement (FBRM), which monitors the particle count and size in the solution. nih.gov The study of nucleation kinetics provides insights into the nucleation mechanism, which can be either instantaneous (all nuclei form at once) or progressive (nuclei form over time). nih.govmdpi.com This can be evaluated using models like Nývlt's, which relates the MSZW to the nucleation order. nih.govmdpi.com

Influence of Solvent and Cooling Rates on Crystallization Pathways

The solvent and cooling rate are two of the most influential parameters in determining the outcome of a crystallization process, including the crystal form (polymorph or solvate), size, and morphology.

The choice of solvent affects the solubility of the compound and the solute-solvent interactions. Strong interactions between the solvent and the solute can inhibit the formation of certain crystal structures. For example, solvents that strongly interact with the carboxylic acid group of para-aminobenzoic acid were found to inhibit the formation of the typical dimer structure, leading to the nucleation of different polymorphs or solvates. rsc.org The solvent can also influence the crystal habit by preferentially adsorbing to certain crystal faces, thereby inhibiting their growth. whiterose.ac.ukresearchgate.netmanchester.ac.uk

Impact of Cooling Rate:

Slow Cooling: Generally favors the formation of larger, more well-defined crystals and is more likely to yield the thermodynamically stable polymorph.

Rapid Cooling: Tends to produce smaller crystals and can lead to the crystallization of metastable polymorphs. nih.gov This is because at high cooling rates, the system may not have enough time to reach the most stable state, and a kinetically favored but thermodynamically less stable form may nucleate first.

The interplay between solvent and cooling rate determines the crystallization pathway. For instance, in the crystallization of para-aminobenzoic acid from mixed solvents, the composition of the solvent mixture was found to dictate whether the stable polymorph or a new solvate was formed. whiterose.ac.ukresearchgate.netmanchester.ac.uk Similarly, studies on other organic molecules have shown that different solvents can lead to the crystallization of different polymorphs under identical cooling conditions, highlighting the profound impact of solute-solvent interactions on the nucleation process. nih.gov

Advanced Spectroscopic Characterization of Parahydroxybenzoic Acid Monohydrate

Vibrational Spectroscopy (FT-IR, Raman, Terahertz Time-Domain Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR), Raman, and Terahertz Time-Domain Spectroscopy (THz-TDS), serves as a powerful tool for characterizing the solid-state properties of parahydroxybenzoic acid monohydrate. These techniques probe the vibrational modes of the molecule and its crystal lattice, yielding a wealth of information about its structure and intermolecular forces. nih.gov

Elucidation of Molecular Vibrations and Hydrogen Bonding Signatures

The vibrational spectra of this compound are characterized by distinct signatures that arise from the vibrations of its constituent atoms and the hydrogen bonds that define its crystal structure. Hydrogen bonding plays a crucial role in the formation of supramolecular structures in many chemical and biological systems. aps.org

FT-IR and Raman spectroscopy are complementary techniques that provide information about the intramolecular vibrations of the parahydroxybenzoic acid and water molecules, as well as the intermolecular vibrations associated with the hydrogen-bonding network. mdpi.com For instance, the stretching and bending vibrations of the hydroxyl (O-H) and carbonyl (C=O) groups are particularly sensitive to their involvement in hydrogen bonds. nih.gov The formation of hydrogen bonds typically leads to a red shift (lowering of frequency) and broadening of the O-H stretching bands in the FT-IR and Raman spectra.

Terahertz Time-Domain Spectroscopy (THz-TDS) is uniquely suited for probing the low-frequency collective vibrational modes of the crystal lattice, which are directly related to the intermolecular hydrogen bonds. nih.govnih.gov These low-frequency modes, often below 3.0 THz, provide a "fingerprint" of the crystalline structure and the weak interactions that govern it. nih.gov The analysis of these spectra, often aided by theoretical calculations such as Density Functional Theory (DFT), allows for the assignment of specific vibrational modes to particular hydrogen bonding arrangements within the crystal. mdpi.comnih.gov This combined experimental and computational approach is essential for a detailed understanding of the supramolecular architecture. mdpi.com

Solid-State Spectroscopic Fingerprinting of Hydrated Forms

Vibrational spectroscopy is highly effective in distinguishing between the anhydrous and monohydrated forms of parahydroxybenzoic acid. The presence of water molecules in the crystal lattice of the monohydrate introduces new vibrational modes and alters existing ones, leading to distinct spectral fingerprints for each form. nih.gov

A comparative analysis of the FT-IR, Raman, and THz spectra of the anhydrous and monohydrate forms reveals significant differences. In a study on 2,4,6-trihydroxybenzoic acid, the experimental THz spectra showed that the monohydrated form had two absorption bands at 0.69 and 1.65 THz, while the anhydrous form displayed several different absorption bands at 0.75, 1.01, 1.46, and 1.64 THz. nih.gov Similarly, the Raman spectra of the two forms exhibited noticeable differences in the 200–1800 cm⁻¹ region. nih.gov These spectral distinctions arise from the different hydrogen-bonding networks and crystal packing arrangements in the anhydrous and hydrated crystals. The water molecule in the monohydrate acts as both a hydrogen bond donor and acceptor, creating a unique network of interactions that is reflected in the vibrational spectra. nih.gov

Analysis of Structural Changes upon Co-crystallization

Co-crystallization is a technique used to modify the physicochemical properties of a substance by incorporating a second molecule (a coformer) into the crystal lattice. nih.gov Vibrational spectroscopy is a key analytical method for confirming the formation of a co-crystal and for analyzing the structural changes that occur upon co-crystallization. nih.govresearchgate.net

When this compound forms a co-crystal, its vibrational spectrum is altered due to the new intermolecular interactions established with the coformer. researchgate.net For example, in a co-crystal of theophylline (B1681296) and benzoic acid, the formation of new hydrogen bonds between the two components was confirmed by changes in the Raman spectra. mdpi.com The characteristic peaks of the individual components were observed to shift or disappear, while new peaks corresponding to the co-crystal appeared. mdpi.com

Similarly, in co-crystals of pyrazinamide (B1679903) with various hydroxybenzoic acids, the strong O-H···O and N-H···O hydrogen bonding interactions between the components were identified as the primary stabilizing forces in the co-crystal structure. researchgate.net Terahertz spectroscopy, in conjunction with DFT calculations, can be particularly insightful in this context, as it can identify the low-frequency vibrational modes associated with the intermolecular hydrogen bonds that define the co-crystal structure. nih.govresearchgate.net The formation of these new hydrogen bonds upon co-crystallization leads to a unique spectroscopic fingerprint that is distinct from a simple physical mixture of the components. mdpi.com

Rotational Spectroscopy and Gas-Phase Studies

Gas-phase studies, particularly those employing rotational spectroscopy, provide fundamental insights into the intrinsic properties of the this compound complex, free from the influences of the crystal lattice.

Fourier Transform Microwave Spectroscopy for Conformational Analysis of Monohydrate

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique that allows for the precise determination of the rotational constants of a molecule in the gas phase. academie-sciences.frnih.gov From these constants, the exact three-dimensional structure and conformational preferences of the this compound complex can be elucidated. researchgate.netrsc.org

In the gas phase, the monohydrate is expected to exist as a hydrogen-bonded complex between a single parahydroxybenzoic acid molecule and a single water molecule. FTMW spectroscopy can identify the specific conformer present by comparing the experimentally determined rotational constants with those calculated for various possible structures using quantum chemical methods. researchgate.net For instance, in studies of similar monohydrated complexes, it has been shown that water can act as both a hydrogen bond donor and acceptor, forming a ring-like structure with the carboxylic acid group. researchgate.net The high resolution of FTMW spectroscopy can also resolve the hyperfine structure arising from the interaction of nuclear spins with the molecular rotation, providing further details about the electronic environment within the complex. researchgate.netelsevierpure.com

Characterization of Intermolecular Complexes and Aggregates in Gas Phase

The study of intermolecular complexes and aggregates in the gas phase provides crucial information about the initial steps of solvation and nucleation. Techniques such as FTMW spectroscopy and infrared spectroscopy can be used to probe the structure and energetics of these gas-phase species. nih.govwayne.edu

The interaction between parahydroxybenzoic acid and water molecules can lead to the formation of various complexes and aggregates in the gas phase. The structure of these complexes is determined by the interplay of hydrogen bonding and other weak intermolecular forces. researchgate.net Studies on the deprotonation of p-hydroxybenzoic acid in the gas phase have shown that the structure of the resulting anion can depend on the solvent used for its generation via electrospray ionization, highlighting the importance of the initial solvation environment. nih.govwayne.edunih.gov By studying the rotational and vibrational spectra of these gas-phase complexes, it is possible to map out the potential energy surface for the interaction between parahydroxybenzoic acid and water, providing a fundamental understanding of the forces that drive the formation of the monohydrate in the condensed phase.

Insights into Water Internal Tunneling Motion in Monohydrates

The study of water dynamics in crystalline hydrates provides fundamental insights into the nature of hydrogen bonding and the quantum mechanical behavior of confined molecules. In this compound, the water molecule is situated within a specific crystalline environment, creating a potential energy landscape that can allow for quantum mechanical tunneling. This phenomenon, where a particle passes through a potential barrier that it classically cannot surmount, has been observed for water molecules in other confined systems using inelastic neutron scattering (INS). wikipedia.org

Inelastic neutron scattering is a powerful technique for probing the dynamics of hydrogen atoms due to the high incoherent scattering cross-section of the proton. When neutrons scatter from a sample, they can exchange energy with the quantized vibrational and rotational modes of the molecules. In the case of water tunneling, the INS spectrum can reveal energy transitions between the split ground state levels of the water molecule's librational (rocking) and rotational motions. These energy splittings are a direct signature of quantum tunneling.

For a water molecule in a crystalline hydrate (B1144303), the local environment dictates the potential energy surface for its orientation. The water molecule can have several equivalent or near-equivalent orientations separated by potential energy barriers. At low temperatures, where thermal energy is insufficient to overcome these barriers, the water molecule's wave function can delocalize over these multiple sites, leading to a splitting of the ground state into a set of tunneling states. ethz.ch The number and energy of these states are sensitive to the symmetry and height of the potential barrier.

While a specific INS study on the water tunneling motion in this compound is not extensively reported in the literature, analogies can be drawn from studies on other systems, such as water confined in beryl (B75158) crystals. wikipedia.orgyoutube.com In these cases, INS spectra have shown distinct peaks at low energy transfers (typically in the µeV to meV range) that are attributed to the tunneling of water molecules between different orientations within the crystal lattice. The observation of such peaks in a low-temperature INS experiment on this compound would provide direct evidence of water tunneling and allow for the characterization of the potential energy landscape experienced by the water molecule.

The analysis of the momentum transfer (Q) dependence of the INS signal can further elucidate the geometry of the tunneling motion. By fitting the experimental data to theoretical models, it is possible to determine the number of sites involved in the tunneling process and the distances between them. This information provides a detailed picture of the dynamic disorder of the water molecule within the crystal structure, which is often not apparent from diffraction studies that only provide time-averaged atomic positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the structure and dynamics of molecules in both solution and the solid state. For this compound, NMR provides critical information on its behavior in solution, including preferred protonation states, and offers a detailed view of the crystalline environment and molecular motions in the solid form.

Solution-Phase Structural Preferences and Deprotonation Sites

In solution, the chemical shifts of the protons and carbons of parahydroxybenzoic acid are sensitive to the solvent environment and the pH of the solution. ¹H NMR spectroscopy can be used to identify the different proton environments in the molecule.

Table 1: Representative ¹H NMR Chemical Shift Data for p-Hydroxybenzoic Acid in Solution

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2, H-6 (aromatic) | ~7.80 | Doublet | 2H |

| H-3, H-5 (aromatic) | ~6.91 | Doublet | 2H |

| -OH (phenolic) | Variable | Singlet | 1H |

| -COOH (carboxylic) | Variable | Singlet | 1H |

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from representative spectra. hmdb.ca

The deprotonation site of parahydroxybenzoic acid is a key aspect of its solution chemistry. The molecule has two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. While in the gas phase the phenoxide isomer can be favored, in protic solvents like water or methanol (B129727), the carboxylate isomer is the predominant species upon deprotonation. researchgate.netwayne.edu This preference is due to the strong solvation and stabilization of the localized charge on the carboxylate group by the protic solvent molecules. Infrared spectroscopy studies have confirmed that in a methanol/water solution, the deprotonation occurs at the carboxylic acid group, retaining its solution-phase structure even when transferred to the gas phase via electrospray ionization (ESI). wayne.edu

Solid-State NMR for Crystal Environment and Dynamic Analysis

Solid-state NMR (SSNMR) spectroscopy is a powerful method for characterizing the structure, polymorphism, and dynamics of crystalline solids like this compound. ethz.chbiorxiv.org Since SSNMR probes the local atomic environment, it does not require single crystals and can provide information that is complementary to X-ray diffraction. ethz.ch

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a standard SSNMR technique used to obtain high-resolution spectra of rare spins like ¹³C in solids. The isotropic chemical shifts observed in a ¹³C CP/MAS spectrum are highly sensitive to the local electronic environment and the crystallographic symmetry of the molecule. The presence of multiple crystallographically inequivalent molecules in the asymmetric unit of the crystal can lead to the observation of multiple resonances for chemically equivalent carbon atoms. kpi.ua

Table 2: Expected ¹³C Solid-State NMR Resonances for this compound

| Carbon | Expected Chemical Shift Range (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| C-1 (Aromatic, C-COOH) | 120 - 130 |

| C-4 (Aromatic, C-OH) | 155 - 165 |

| C-2, C-6 (Aromatic) | 130 - 135 |

| C-3, C-5 (Aromatic) | 115 - 120 |

Note: These are expected ranges based on similar aromatic carboxylic acids. The exact shifts will be specific to the crystal structure of the monohydrate.

Furthermore, SSNMR can provide detailed insights into the molecular dynamics within the crystal lattice. Techniques such as dipolar-coupling chemical-shift correlation (DIPSHIFT) can be used to measure the strength of dipolar couplings between nuclei, which are averaged by molecular motion. copernicus.org By analyzing the changes in these couplings as a function of temperature, it is possible to quantify the rates and amplitudes of dynamic processes, such as the rotation of the phenyl ring or the motion of the water molecule.

For this compound, variable temperature SSNMR experiments could reveal the onset of specific motions. For instance, the dynamics of the water molecule, including potential 180° flips or librational motions, would influence the ¹H and ¹³C NMR lineshapes and relaxation times. The analysis of these dynamic parameters provides a more complete picture of the solid-state structure and behavior of the compound.

Computational Chemistry and Theoretical Investigations of Parahydroxybenzoic Acid Monohydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for studying molecules like parahydroxybenzoic acid, providing a balance between accuracy and computational cost.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is reached. For parahydroxybenzoic acid, this reveals precise information about bond lengths, bond angles, and dihedral angles. Theoretical calculations are often performed on molecules in the gaseous phase, which may lead to slight variations when compared to experimental results from solid crystalline states. nih.gov

Beyond a single molecule, DFT is instrumental in crystal structure prediction (CSP). nih.gov This computationally intensive process involves:

Generating thousands of plausible crystal packing arrangements.

Optimizing the geometry of each candidate structure.

Ranking the structures based on their calculated lattice energies.

For organic molecules, it is crucial to use DFT methods that include corrections for van der Waals dispersion forces (DFT-D), as these interactions are vital for accurate crystal packing prediction. nih.gov The relative energies of different potential polymorphs can be calculated with high accuracy, guiding experimental efforts to find and characterize new solid forms. ucr.edudoi.org For very large systems, such as a molecule within a complex protein environment, multilevel approaches like the ONIOM method can be employed, where the core region is treated with a high-level DFT method and the surrounding environment with a less demanding one. researchgate.net

Interactive Table: Representative Optimized Geometrical Parameters for Benzoic Acid Dimer (Illustrative) The following table shows typical geometrical parameters for a related structure, the benzoic acid dimer, as specific DFT data for parahydroxybenzoic acid monohydrate is not readily available in the cited literature. These calculations are generally performed using functionals like B3LYP with basis sets such as 6-311++G(2d,p).

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O | 1.35 Å |

| Bond Length | O-H | 0.98 Å |

| Bond Length (H-Bond) | O---H | 1.65 Å |

| Bond Angle | O=C-O | 122.5° |

| Bond Angle | C-O-H | 108.0° |

DFT calculations are highly effective in predicting spectroscopic properties. The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed from the second derivatives of the energy. nih.gov These theoretical spectra are invaluable for assigning the vibrational modes observed in experiments. A common practice is to apply a scaling factor to the calculated frequencies to correct for approximations in the theory and achieve better agreement with experimental data. researchgate.net

The molecular dipole moment (µ), a measure of the charge polarity of a molecule, is another key property readily calculated with DFT. google.com Its value is derived directly from the calculated electron density distribution and is crucial for understanding a molecule's interaction with polar solvents and external electric fields. researchgate.netresearchgate.net The accuracy of the calculated dipole moment is a strong indicator of the quality of the underlying electronic structure calculation.

The electronic properties of a molecule govern its reactivity. DFT provides a framework to calculate and analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies is the HOMO-LUMO gap, a critical parameter indicating the molecule's chemical reactivity and kinetic stability. biomedres.us A smaller gap generally implies a more reactive molecule. ijarset.com

From the HOMO and LUMO energies, several key chemical reactivity descriptors can be derived within the framework of conceptual DFT: frontiersin.orgias.ac.in

Ionization Potential (I) : The energy required to remove an electron. I ≈ -E(HOMO).

Electron Affinity (A) : The energy released when an electron is added. A ≈ -E(LUMO).

Chemical Potential (μ) : The "escaping tendency" of an electron from a system. It is the negative of electronegativity (χ). μ = -χ = (E(HOMO) + E(LUMO)) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution. η = (E(LUMO) - E(HOMO)) / 2.

Chemical Softness (S) : The reciprocal of hardness, indicating a molecule's polarizability. S = 1 / (2η).

Interactive Table: Illustrative Electronic Properties based on DFT Calculations for Propyl Paraben This table presents representative values for electronic properties calculated for a related molecule, propyl paraben, using the B3LYP functional. researchgate.net Such data helps in quantifying the reactivity of parahydroxybenzoic acid derivatives.

| Property | Calculated Value (eV) |

|---|---|

| E(HOMO) | -6.82 |

| E(LUMO) | -1.29 |

| HOMO-LUMO Gap (ΔE) | 5.53 |

| Electronegativity (χ) | 4.055 |

| Chemical Potential (μ) | -4.055 |

| Chemical Hardness (η) | 2.765 |

| Chemical Softness (S) | 0.181 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, making it ideal for studying dynamic processes like solvation and association in solution.

MD simulations are extensively used to understand how parahydroxybenzoic acid interacts with solvent molecules and with other solute molecules. nih.gov In a typical simulation, one or more solute molecules are placed in a box filled with explicit solvent molecules (e.g., water, ethanol). whiterose.ac.uk The simulation trajectory reveals the dynamic formation and breaking of intermolecular interactions, principally hydrogen bonds. nih.gov

Analysis of these simulations can quantify:

Solvation Structure : Radial Distribution Functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around specific functional groups of the solute, such as the carboxylic acid and hydroxyl groups. researchgate.net

Hydrogen Bonding : The strength and lifetime of hydrogen bonds between the solute and solvent, and between solute molecules themselves, can be analyzed. researchgate.net This is critical for understanding solubility, as a strong solute-solvent interaction is required to overcome the solute-solute interactions present in the crystal.

Molecular Association : MD simulations can capture the initial stages of nucleation and crystallization by showing how solute molecules associate in solution. nih.govresearchgate.net For carboxylic acids like parahydroxybenzoic acid, this often involves the formation of characteristic hydrogen-bonded dimers. whiterose.ac.uk The balance between solute-solute dimerization and solute-solvent solvation often dictates crystallization behavior.

For systems that are too large to be fully treated by quantum mechanics, multiscale modeling provides a viable solution. nih.govnih.gov These methods combine different levels of theory to treat different parts of the system, allowing for the study of intermolecular interactions within complex environments like polymer matrices or biological systems.

A widely used multiscale approach is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. nih.gov In this scheme, the region of primary chemical interest—for instance, a this compound molecule and its immediate neighbors—is modeled using a high-accuracy QM method like DFT. The rest of the system, such as a large polymer chain in an amorphous solid dispersion, is modeled using a computationally cheaper classical MM force field. nih.gov This approach allows for an accurate description of bond breaking/formation and charge transfer in the active region while still accounting for the steric and electrostatic influence of the larger environment. Such models are crucial for understanding the mechanisms that stabilize drugs in amorphous formulations and for predicting their behavior in complex delivery systems. nih.govpharmaexcipients.com

Conformational Landscapes and Dynamics of Monomer and Monohydrate

Parahydroxybenzoic acid (p-HBA) exhibits conformational flexibility primarily through the rotation of its two key functional groups: the carboxylic acid group (-COOH) and the phenolic hydroxyl group (-OH). Theoretical calculations on the monomeric form of p-HBA reveal a landscape populated by multiple conformers. These arise from the relative orientations of the -OH and -COOH groups with respect to the benzene (B151609) ring and each other. While some studies on related isomers like 3-hydroxybenzoic acid have quantified the small energy differences between such conformers, typically on the order of a few kJ/mol, the landscape for 4-hydroxybenzoic acid is also understood to be a mixture of conformers in the gas phase.

The introduction of a single water molecule to form the this compound complex significantly alters this landscape. The water molecule acts as a "hydrogen bond bridge," dynamically linking the functional groups and influencing the conformational preference of the p-HBA molecule. In the solid state, as determined by X-ray crystallography, the structure is highly ordered and reveals the powerful directing effect of the water molecule. oup.com

In the crystal lattice, pairs of p-HBA molecules first form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups (O-H···O distance of 2.678 Å). oup.com These dimers represent the fundamental building block. The water molecule then plays a crucial role in assembling these dimers into a stable three-dimensional network. It does so by forming three distinct hydrogen bonds:

Accepting a hydrogen bond from the phenolic hydroxyl group of one p-HBA dimer (O-H···O distance of 2.595 Å). oup.com

Donating a hydrogen bond to the phenolic hydroxyl group of an adjacent dimer (O-H···O distance of 2.823 Å). oup.com

Donating a second hydrogen bond to the carbonyl oxygen of the carboxylic acid group on another neighboring dimer (O-H···O distance of 2.823 Å). oup.com

This intricate hydrogen-bonding network, dominated by the water molecule, effectively locks the p-HBA molecules into a specific conformation within the crystal, highlighting the transition from a dynamic, multi-conformer state in the gas phase to a well-defined structure in the hydrated solid state.

Quantitative Analysis of Intermolecular Interactions

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis of Hydrogen Bonds

The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous framework for analyzing the nature and strength of chemical bonds, including the hydrogen bonds that define the structure of this compound. nih.gov This analysis focuses on the topological properties of the electron density, ρ(r), at specific bond critical points (BCPs) that are located along the path of interaction between two atoms.

For hydrogen bonds, key QTAIM parameters at the BCP include:

Electron Density (ρ(r)) : Its value correlates with the bond strength.

Laplacian of Electron Density (∇²ρ(r)) : A positive value is characteristic of "closed-shell" interactions, which include hydrogen bonds, ionic bonds, and van der Waals interactions.

Total Electron Energy Density (H(r)) : The sign of H(r) can help distinguish between purely closed-shell interactions (H(r) > 0) and those with some covalent character (H(r) < 0). H(r) is the sum of the kinetic energy density G(r) and the potential energy density V(r).

In the this compound crystal, there are four principal hydrogen bonds. While specific QTAIM calculations for this exact system are not extensively published, data from computational studies on analogous carboxylic acid dimers and hydrated phenol (B47542) complexes allow for a representative analysis. The hydrogen bonds include the strong interaction forming the acid dimer and the multiple interactions involving the water molecule.

Table 1: Representative QTAIM Parameters for Hydrogen Bonds in this compound Data below are representative values for similar types of hydrogen bonds based on computational chemistry literature. Specific experimental or calculated values for p-HBA monohydrate may vary.

| Interacting Atoms | Bond Length (Å) oup.com | Type of Interaction | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) | Typical H(r) (a.u.) |

| Carboxyl O-H···O=C | 2.678 | Strong H-Bond (Dimer) | 0.030 - 0.045 | > 0 | < 0 |

| Phenol O-H···O (Water) | 2.595 | Strong H-Bond | 0.035 - 0.050 | > 0 | < 0 |

| Water O-H···O (Phenol) | 2.823 | Moderate H-Bond | 0.015 - 0.025 | > 0 | > 0 |

| Water O-H···O=C (Carboxyl) | 2.823 | Moderate H-Bond | 0.015 - 0.025 | > 0 | > 0 |

The strong hydrogen bonds, particularly the one involving the phenolic hydroxyl group as a donor to the water molecule (2.595 Å), are expected to show higher electron density and a negative energy density (H(r)), indicating a degree of covalent character. The longer bonds involving the water molecule as a donor are weaker, characterized by lower electron density and positive energy density, indicating a more purely electrostatic or closed-shell nature.

Noncovalent Interactions (NCI) and Intrinsic Bond Strength Index (IBSI) Analysis

Further insight into the bonding landscape can be achieved through Noncovalent Interactions (NCI) analysis and the Intrinsic Bond Strength Index (IBSI).

NCI analysis is a computational method used to visualize weak interactions in real space. nih.gov It is based on the electron density and its derivatives. The resulting visualization plots isosurfaces that correspond to different types of interactions, which are color-coded based on the strength and nature of the interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, delocalized van der Waals interactions.

Red surfaces denote repulsive interactions, such as steric clashes.

For this compound, an NCI plot would visually confirm the hydrogen bonding network. A large, blue-colored, disc-shaped surface would appear between the hydrogen bond donor and acceptor atoms. An example from a related phenol-water complex shows a distinct blue region for the O-H···O hydrogen bond and a broader, green surface indicating van der Waals interactions between the water molecule and the aromatic ring. researchgate.net

IBSI , or Intrinsic Bond Strength Index, is a quantitative measure derived from the electron density that evaluates the strength of a chemical bond or interaction. Unlike methods that depend on energy decomposition, IBSI provides a single, computationally efficient value that correlates well with bond strength. While specific IBSI calculations for this compound are not available in the literature, this analysis would be expected to yield high IBSI values for the strong carboxyl-carboxyl and phenol-water hydrogen bonds, and comparatively lower values for the weaker hydrogen bonds and van der Waals contacts, providing a quantitative ranking of the interactions stabilizing the crystal structure.

Theoretical Prediction of Phase Behavior and Crystal Stability

Computational methods are instrumental in predicting the phase behavior and relative stability of different crystalline forms (polymorphs) and solvates (including hydrates). For parahydroxybenzoic acid, both an anhydrate and a monohydrate form are known, and theoretical calculations can elucidate why the monohydrate is stable under specific conditions.

The stability of a crystal structure is governed by its lattice energy, which is the energy released when constituent molecules come together from the gas phase to form the crystal lattice. Crystal Structure Prediction (CSP) methods use computational algorithms to search for low-energy crystal packings based on the molecular structure.

For this compound, theoretical studies confirm that the incorporation of water into the crystal lattice significantly enhances its stability. The water molecules are not passive guests; they are integral to the crystal's architecture, forming a robust three-dimensional hydrogen-bonding network that connects the primary p-HBA dimers. oup.com This extensive network leads to a more favorable lattice energy for the monohydrate compared to the anhydrate under ambient humidity.

Computational analysis reveals two key factors contributing to the monohydrate's stability:

Optimized Hydrogen Bonding: The water molecule allows for a more efficient and extensive hydrogen bond network than what is possible in the anhydrate form, maximizing the electrostatic and induction components of the interaction energy.

Table 3: Comparison of Anhydrate and Monohydrate Crystal Forms of Parahydroxybenzoic Acid

| Feature | p-HBA Anhydrate | p-HBA Monohydrate |

| Primary H-Bond Motif | Carboxylic acid dimers | Carboxylic acid dimers bridged by water |

| H-Bond Network | 2D layers | 3D interconnected network |

| Role of Water | N/A | Essential structural component |

| Relative Lattice Energy | Less favorable | More favorable (more stable) |

| Predicted Stability | Stable under dry conditions | Stable at ambient/high humidity |

Theoretical predictions of phase behavior involve calculating the free energy of different solid forms as a function of temperature and water activity (or relative humidity). Such calculations would show a crossover point where the monohydrate becomes thermodynamically more stable than the anhydrate as the availability of water increases, consistent with experimental observations.

Derivatization and Chemical Transformations of Parahydroxybenzoic Acid

Esterification and Amidation Reactions

Esterification and amidation are fundamental reactions that modify the carboxylic acid group of p-HBA, leading to the formation of esters (parabens) and amides, respectively. These derivatives have found extensive use in various industries.

Alkyl p-hydroxybenzoates, commonly known as parabens, are synthesized through the esterification of parahydroxybenzoic acid with various alcohols. researchgate.net This process is a cornerstone in the production of preservatives for the cosmetic and pharmaceutical industries. researchgate.net

The synthesis can be achieved through several methods, including the Fischer esterification, which involves reacting p-HBA with an alcohol in the presence of an acid catalyst. uhamka.ac.idresearchgate.net For instance, the reaction of p-HBA with methanol (B129727) or ethanol (B145695) yields methylparaben and ethylparaben, respectively. google.com The general reaction is as follows:

HO-C₆H₄-COOH + R-OH ⇌ HO-C₆H₄-COOR + H₂O

A variety of catalysts can be employed to accelerate this reaction, including sulfuric acid, dodecatungstophosphoric acid, and montmorillonite (B579905) K10 clay. researchgate.net Another approach involves reacting p-HBA with an alkyl halide in a biphasic medium with a strong base, though this can lead to side reactions like O-alkylation of the hydroxyl group. google.com To circumvent these issues, reacting p-HBA with a halocarbon in a homogeneous liquid phase with a non-quaternizable tertiary amine has been developed. google.com

The purification of these esters is crucial for their application. Traditional methods like recrystallization and vacuum distillation have been used, but they present challenges such as solvent removal and yield loss. google.com An improved purification process involves treating the crude ester with live steam to remove impurities and unreacted starting materials. google.com